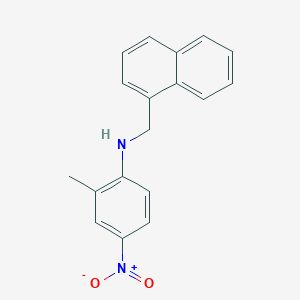
N,N'-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)isophthalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)isophthalamide, also known as DPI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DPI belongs to the class of pyrazolone derivatives and has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of N,N'-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)isophthalamide as an anti-inflammatory agent involves the inhibition of COX-2, an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. N,N'-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)isophthalamide selectively inhibits COX-2 over COX-1, which is responsible for the production of prostaglandins involved in normal physiological processes. This selectivity makes N,N'-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)isophthalamide a potentially safer alternative to non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2.
Biochemical and Physiological Effects
N,N'-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)isophthalamide has been shown to have anti-inflammatory effects in various animal models of inflammation. In one study, N,N'-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)isophthalamide was shown to reduce the production of prostaglandins and the expression of inflammatory markers in a mouse model of acute inflammation. N,N'-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)isophthalamide has also been shown to have antioxidant effects in vitro, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N,N'-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)isophthalamide in lab experiments is its rigid and planar structure, which makes it a useful building block for the synthesis of MOFs. N,N'-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)isophthalamide also has potential applications as a fluorescent sensor for the detection of metal ions. However, one limitation of using N,N'-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)isophthalamide in lab experiments is its relatively low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on N,N'-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)isophthalamide. In the field of materials science, N,N'-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)isophthalamide could be used as a building block for the synthesis of new MOFs with unique properties. In the field of medicinal chemistry, N,N'-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)isophthalamide could be further investigated for its potential as an anti-inflammatory agent and as a selective COX-2 inhibitor. N,N'-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)isophthalamide could also be studied for its potential as a fluorescent sensor for the detection of other analytes besides metal ions. Further research is needed to fully explore the potential applications of N,N'-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)isophthalamide in various fields of scientific research.
Conclusion
In conclusion, N,N'-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)isophthalamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. N,N'-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)isophthalamide can be synthesized through various methods and has been investigated for its potential as a building block for the synthesis of MOFs, as an anti-inflammatory agent, and as a fluorescent sensor for the detection of metal ions. N,N'-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)isophthalamide selectively inhibits COX-2 over COX-1, which makes it a potentially safer alternative to NSAIDs. Further research is needed to fully explore the potential applications of N,N'-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)isophthalamide in various fields of scientific research.
Métodos De Síntesis
N,N'-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)isophthalamide can be synthesized through a variety of methods, including the reaction of isophthaloyl chloride with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid, followed by the reaction with ammonia to form N,N'-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)isophthalamide. Another method involves the reaction of isophthalic acid with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid, followed by the reaction with thionyl chloride and then ammonia to form N,N'-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)isophthalamide.
Aplicaciones Científicas De Investigación
N,N'-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)isophthalamide has been extensively studied for its potential applications in various fields of scientific research. In the field of materials science, N,N'-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)isophthalamide has been used as a building block for the synthesis of metal-organic frameworks (MOFs) due to its rigid and planar structure. In the field of medicinal chemistry, N,N'-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)isophthalamide has been investigated for its potential as an anti-inflammatory agent and as a selective inhibitor of cyclooxygenase-2 (COX-2). N,N'-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)isophthalamide has also been studied for its potential as a fluorescent sensor for the detection of metal ions.
Propiedades
IUPAC Name |
1-N,3-N-bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N6O4/c1-19-25(29(39)35(33(19)3)23-14-7-5-8-15-23)31-27(37)21-12-11-13-22(18-21)28(38)32-26-20(2)34(4)36(30(26)40)24-16-9-6-10-17-24/h5-18H,1-4H3,(H,31,37)(H,32,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMYBUKMWQNBAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)C(=O)NC4=C(N(N(C4=O)C5=CC=CC=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N,3-N-bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzene-1,3-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4944049.png)

![2-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B4944064.png)


![dimethyl 5-[(1-adamantylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4944085.png)
![2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B4944092.png)
![N-[1-(4-morpholinyl)-2-oxo-2-phenylethyl]-2-furamide](/img/structure/B4944098.png)
![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-pyrazinyl)ethyl]-2-pyridinamine](/img/structure/B4944101.png)
![3-(aminocarbonyl)-1-[2-(4-biphenylyl)-2-oxoethyl]pyridinium bromide](/img/structure/B4944108.png)


![1-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}-2-ethoxybenzene](/img/structure/B4944127.png)
![3-{[(3,5-dichlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4944137.png)